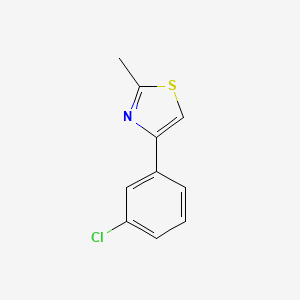

4-(3-Chlorophenyl)-2-methylthiazole

Vue d'ensemble

Description

4-(3-Chlorophenyl)-2-methylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a chlorophenyl group and a methyl group in the structure of this compound makes it a compound of interest in various chemical and pharmaceutical research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-methylthiazole typically involves the reaction of 3-chlorobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through a cyclization process, forming the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Chlorophenyl)-2-methylthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that thiazole derivatives, including those with a chlorophenyl substituent, have shown promise in antiviral applications. For instance, compounds based on the phenylthiazole structure have been synthesized to inhibit flavivirus infections. These compounds target the envelope proteins of the virus, showcasing significant antiviral activity with favorable therapeutic indices (TI) .

Antifungal Activity

In vitro studies have demonstrated that thiazole derivatives exhibit antifungal properties against pathogenic strains such as Candida albicans. Specifically, some derivatives have shown minimum inhibitory concentrations (MIC) significantly lower than standard antifungal treatments like fluconazole . This suggests that 4-(3-Chlorophenyl)-2-methylthiazole could be a candidate for developing new antifungal agents.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole compounds is well-documented. Recent studies have synthesized various thiazole derivatives that act as potent inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). These compounds demonstrated IC50 values comparable to well-known anti-inflammatory drugs, indicating their potential for treating inflammatory diseases . The mechanism involves inhibition of prostaglandin synthesis, which is crucial for mediating inflammation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to optimize biological activity. The structure-activity relationship studies reveal that modifications at the thiazole ring significantly affect the compound's pharmacological properties.

Table 1: Summary of Synthesized Thiazole Derivatives and Their Activities

| Compound | Substituent | Activity Type | IC50/MIC Values |

|---|---|---|---|

| 4a | - | Antiviral | High TI |

| 7a | Fluorine | Antifungal | MIC = 3.9 μg/mL |

| 5b | Methyl | Anti-inflammatory | IC50 = 0.76 μM |

Neuroprotective Applications

There is emerging evidence supporting the neuroprotective effects of thiazole derivatives. Compounds similar to this compound have been explored for their ability to protect neuronal cells from excitotoxicity, suggesting potential applications in treating neurodegenerative diseases . The modulation of GABA receptors by these compounds may play a vital role in their neuroprotective mechanisms.

Cancer Treatment

Thiazoles are also being investigated for their anticancer properties. Certain derivatives have shown cytotoxic effects against various cancer cell lines by inhibiting DNA topoisomerase activity, which is crucial for DNA replication and repair . This mechanism positions thiazole compounds as promising candidates in cancer therapy.

Case Studies and Clinical Insights

Several studies highlight the clinical relevance of thiazole derivatives, including:

- Neuroprotection : A study demonstrated that a related thiazole compound significantly reduced neuronal cell death in models of ischemic stroke .

- Antifungal Efficacy : Clinical trials are underway to evaluate the effectiveness of novel thiazole-based antifungals against resistant strains of fungi .

- Anti-inflammatory Trials : Ongoing investigations are assessing the safety and efficacy of thiazole derivatives in managing chronic inflammatory diseases .

Mécanisme D'action

The mechanism of action of 4-(3-Chlorophenyl)-2-methylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(3-Chlorophenyl)thiazole: Lacks the methyl group, which may affect its reactivity and biological activity.

2-Methylthiazole: Lacks the chlorophenyl group, making it less versatile in certain chemical reactions.

3-Chlorophenylthiazole: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness

4-(3-Chlorophenyl)-2-methylthiazole is unique due to the presence of both the chlorophenyl and methyl groups, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.

Activité Biologique

4-(3-Chlorophenyl)-2-methylthiazole is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in the pharmaceutical industry, particularly as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H8ClN2S

- Molecular Weight : 224.70 g/mol

The thiazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The presence of the chlorophenyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and subsequent antimicrobial action .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 5.0 |

| HeLa (Cervical cancer) | 4.5 |

| A549 (Lung cancer) | 6.0 |

The mechanism of action appears to involve disruption of microtubule formation, leading to cell cycle arrest and apoptosis .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Microtubule Disruption : Similar to other thiazole derivatives, this compound interferes with tubulin polymerization, which is crucial for mitosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to programmed cell death .

Case Studies

- Anticancer Efficacy Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent .

Propriétés

IUPAC Name |

4-(3-chlorophenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQOJRKCALBHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625648 | |

| Record name | 4-(3-Chlorophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931929-86-1 | |

| Record name | 4-(3-Chlorophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.